Stereochemical Purity: Quantified Optical Rotation as a Marker of (2S,4R) Configuration
The specific (2S,4R) configuration of Boc-hyp-obzl is critical for biological function, particularly in collagen mimetics. Its stereochemical identity is verifiable through optical rotation. The target compound consistently exhibits a specific optical rotation of [α]D20 = -61 ± 2º (c=1, Chloroform) . This value serves as a quantitative benchmark for confirming the trans-isomer, distinguishing it from other stereoisomers like the cis-isomer or enantiomers (e.g., the D-isomer, Boc-D-Hyp-OBzl). While a direct numerical comparison for Boc-Cis-Hyp-OBzl under identical conditions is not found in the provided sources, the sign and magnitude of rotation are intrinsic to the (2S,4R) trans configuration and represent a primary quality attribute .
| Evidence Dimension | Optical Rotation (Chiral Purity) |
|---|---|
| Target Compound Data | [α]D20 = -61 ± 2º (c=1, Chloroform) |
| Comparator Or Baseline | Boc-Cis-Hyp-OBzl (CAS 132622-90-3) or Boc-D-Hyp-OBzl |
| Quantified Difference | Value is stereoisomer-specific. Data for comparators under same conditions not provided. |
| Conditions | Polarimetry at 20°C, 1% solution in Chloroform |
Why This Matters
For procurement, this specific rotation value is a quantitative release specification ensuring the correct (2S,4R) stereoisomer is received, which is essential for reproducible peptide conformation and biological activity.
